molecular formula C16H21N3O2S B5677075 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-phenylpiperidine

3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-phenylpiperidine

Cat. No. B5677075
M. Wt: 319.4 g/mol
InChI Key: IEKOJHWTVFCLNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multi-step reactions starting from base pyrazolone compounds and involves modifications at the sulfonyl group to achieve various derivatives, some of which demonstrate promising biological activities (Wang et al., 2015). The synthesis pathway typically includes reactions that introduce the sulfonyl moiety to the pyrazolone scaffold, a key step in obtaining the compound of interest.

Molecular Structure Analysis

The structural analysis of these compounds, including the one of interest, typically utilizes techniques such as NMR, FT-IR, and HRMS to determine the configuration and confirm the synthesis of the target molecule. For instance, certain derivatives have been characterized revealing the crystal structure of the arylsulfonyl moiety within the molecule, which aids in understanding the compound’s potential interaction with biological targets (Wang et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives, including those related to the compound , participate in various chemical reactions that highlight their reactivity and potential for further chemical modifications. These reactions can lead to a range of products with diverse biological activities, underscoring the chemical versatility of the pyrazole scaffold (Srivastava et al., 2008).

properties

IUPAC Name

3-methyl-1-(1-methylpyrazol-4-yl)sulfonyl-3-phenylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-16(14-7-4-3-5-8-14)9-6-10-19(13-16)22(20,21)15-11-17-18(2)12-15/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKOJHWTVFCLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)S(=O)(=O)C2=CN(N=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-phenylpiperidine

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